Biological responses to LPA
Biological responses to LPA: Cell Proliferation, Inhibition of differentiation (neuroblastoma cells, myoblasts), Platelet aggregation, Smooth muscle contraction, Neurotransmitter release, Stress fibre formation/cell rounding/neurite retraction, Cell-surface-fibronectin binding, Tumor cell invasion, Chemotaxis (dictyostelium amoebae), Cl--mediated membrane depolarization (fibroblasts), Inhibition of connexin 43 based cell-cell communication, Increased tight junction permeability (brain endothelial cells). Note: The bioactivity of LPA appears to require long (i.e., C16 to C18) acyl carbon chains of the type usually found associated with membrane lipids although optimum requirements for a single type of acyl carbon chain are not universal. The bioactivity decreases with shorter chain length. In serum, oleoyl and palmitoyl fatty acid containing LPA are the predominant species.
Lysophosphatidic acid (1- or 2-acyl-lysophosphatidic acid/LPA), a bioactive phospholipid is seen at a low level in plasma (~100 nM). It is usually formed during the synthesis of phospholipid of cell membranes. It is produced by various cells like, activated platelets, epithelial cells, leukocytes, neuronal cells and tumor cells.
Lysophosphatidic acid (LPA) belongs to a class of phospholipids, which has a glycerol backbone attached through a phosphate group, an aliphatic chain and a hydroxyl group. The phosphate group is linked to the sn-3 position and the aliphatic chain is linked to either sn-1 or sn-2 position. The hydroxyl group is connected to the remaining sn-1 or sn-2 position.
Endogenous agonist of the lysophospholipid receptors LPA1 and LPA2. Inhibits differentiation of neural stem cells (NSCs) into neurons.
1-Oleoyl lysophosphatidic acid sodium salt
CAS No.: 325465-93-8
Cat. No.: VC0004757
Molecular Formula: C21H40NaO7P
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 325465-93-8 |
---|---|
Molecular Formula | C21H40NaO7P |
Molecular Weight | 458.5 g/mol |
IUPAC Name | sodium;[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
Standard InChI | InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1 |
Standard InChI Key | XGRLSUFHELJJAB-JGSYTFBMSA-M |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Introduction
1-Oleoyl lysophosphatidic acid sodium salt (C₂₁H₄₀NaO₇P) is a bioactive phospholipid derivative that serves as a potent agonist for lysophosphatidic acid (LPA) receptors. This sodium-stabilized compound plays critical roles in cellular signaling pathways, influencing processes ranging from neural stem cell regulation to emotional behavior modulation. Below is a structured analysis of its properties and research applications.
Biological Activity
Receptor Interactions
-
LPA1/LPA2 Agonism: Binds to G protein-coupled receptors LPA1 and LPA2, activating downstream signaling pathways (e.g., calcium mobilization, Rho/ROCK) .
-
Neural Stem Cells: Inhibits differentiation into neurons at 1–10 µM concentrations, promoting maintenance of stem cell populations .
Cellular Effects
-
Osteoclast Survival: Enhances survival at 1–5 µM by elevating intracellular calcium ([Ca²⁺]i) .
-
Cancer Cell Dynamics: Stimulates migration, adhesion, and VEGF production in tumor cells via LPA receptor activation .
Key Research Findings
Neuroscience
-
Anxiogenic Effects: Central administration in rats reduced open-arm exploration in elevated plus-maze tests under novel conditions, indicating anxiety-like behavior .
-
Depression-Like Behavior: Dose-dependent increase in immobility time during forced swim tests, suggesting pro-depressant effects .
Oncology
-
Pancreatic Cancer: Elevated plasma levels correlate with tumor size, stage, and lymph node involvement (89.6% diagnostic sensitivity) .
-
Pulmonary Hypertension: Mediates vascular remodeling in hypoxic rat models via LPA1/3 receptor activation .
Experimental Applications
In Vitro Protocols
-
Calcium Mobilization: Effective at 0.1–10 µM in osteoclasts .
-
Cell Survival Assays: Used at 1–5 µM with albumin carriers to prevent aggregation .
Formulation Guidelines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume